Ilexsaponin B2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

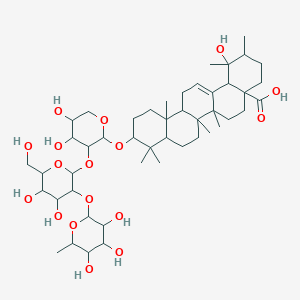

Ilexsaponin B2 is a saponin isolated from the root of Ilex pubescens Hook . It is part of a group of compounds known as triterpenoid saponins .

Synthesis Analysis

The synthesis of this compound has been studied using Ultra Performance Liquid Chromatography (UPLC) and High Performance Liquid Chromatography (HPLC). The quantitative analysis of multi-components with single marker (QAMS) method was established for simultaneous determination of six triterpenoid saponins, including this compound .Molecular Structure Analysis

The molecular formula of this compound is C47H76O17 . Its average mass is 913.096 Da and its monoisotopic mass is 912.508240 Da .Chemical Reactions Analysis

The chemical reactions of this compound have been studied using various chromatographic conditions. The relative retention value method could be adopted for accurately positioning the chromatographic peak of the six constituents .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 994.7±65.0 °C at 760 mmHg, and a flash point of 284.4±27.8 °C . It has 17 H bond acceptors, 10 H bond donors, and 8 freely rotating bonds .科学研究应用

抗炎作用

Ilexsaponin B2 已被确定为冬青属植物(Ilex Asprella)的质量标记化合物,该植物资源以治疗炎症相关疾病而闻名 。这表明 this compound 可能在该植物的抗炎作用中发挥重要作用。

草药中的质量标记

This compound 是冬青属植物(Ilex Asprella)中筛选出的质量标记化合物之一 。这表明它在药用植物质量评价中非常重要,特别是在中药中。

代谢物分析

This compound 是冬青属植物(Ilex Asprella)代谢物分析中表征的化合物之一 。这表明它可能在研究和理解该植物的代谢途径和过程方面发挥作用。

肠道吸收特性

研究人员对 this compound 的肠道吸收特性进行了研究 。这可以提供有关其生物利用度和口服给药后的潜在治疗作用的宝贵信息。

治疗非酒精性脂肪肝病 (NAFLD) 的潜在作用

虽然研究并未直接与 this compound 相关,但值得注意的是,冬青属的其他皂苷,如 Ilexgenin A 和 Ilexsaponin A1,在治疗 NAFLD 方面已显示出潜力 。这为进一步研究 this compound 的潜在治疗应用提供了可能性。

药代动力学研究

使用单次肠道灌注大鼠模型研究了 this compound 的吸收特性 。这种药代动力学研究可以提供有关 this compound 的吸收、分布、代谢和排泄 (ADME) 的宝贵信息,这对药物开发至关重要。

作用机制

Target of Action

Ilexsaponin B2, a saponin isolated from the root of Ilex pubescens Hook. et Arn, primarily targets Phosphodiesterase 5 (PDE5) and PDEI . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction .

Mode of Action

This compound acts as a potent inhibitor of PDE5 and PDEI . It binds to these enzymes and inhibits their activity, leading to an increase in the intracellular concentrations of cyclic nucleotides. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme’s activity, are 48.8 μM for PDE5 and 477.5 μM for PDEI .

Biochemical Pathways

The inhibition of PDE5 and PDEI by this compound affects the cyclic nucleotide signaling pathways. These pathways play a crucial role in various physiological processes, including vascular smooth muscle relaxation and inflammation. By inhibiting PDE5 and PDEI, this compound can potentially influence these processes .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. They are absorbed in the gastrointestinal tract and undergo metabolism in the liver

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit PDE5 and PDEI. By inhibiting these enzymes, this compound can increase the intracellular levels of cyclic nucleotides, leading to various downstream effects such as vasodilation and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the gut can affect the absorption of this compound Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound

未来方向

Future studies are required to design a dosing regimen, establish a delivery route, and demonstrate the safety of use . The progress in research on these phytochemicals, particularly those related to pro-angiogenic mechanisms and applications in ischemic diseases, tissue repair, and wound healing, is summarized .

生化分析

Biochemical Properties

Ilexsaponin B2 interacts with enzymes such as phosphodiesterase 5 (PDE5) and PDEI . It inhibits these enzymes, affecting the biochemical reactions they are involved in .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of PDE5 and PDEI . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically PDE5 and PDEI . Its inhibition of these enzymes can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with enzymes like PDE5 and PDEI

属性

IUPAC Name |

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHRIYSRPSARCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What analytical techniques are commonly employed to identify and quantify Ilexsaponin B2?

A1: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of this compound. Researchers have successfully employed HPLC with diode-array detection (DAD) [], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [] to quantify this compound in plant extracts and study its absorption characteristics [].

Q2: Can you elaborate on the use of this compound as a chemical marker for quality control of Ilex pubescens?

A2: this compound, along with other characteristic compounds, has been identified as a key component in the HPLC fingerprint of Ilex pubescens []. This fingerprint allows researchers to assess the quality and consistency of different batches of the herb, helping to ensure standardized extracts for research and potential medicinal applications.

Q3: Has the structure of this compound been fully elucidated? What is known about its molecular formula and weight?

A3: Yes, the structure of this compound has been fully elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy. Researchers have used 1H-1H COSY, HSQC, and HSBC experiments to assign the NMR spectra of this compound []. While the exact molecular weight may vary slightly due to isotopic abundance, its molecular formula is generally accepted as C52H82O23 [].

Q4: What are the primary challenges associated with isolating this compound from Ilex pubescens?

A4: Isolating this compound from Ilex pubescens requires multiple steps due to the presence of other compounds with similar properties. Researchers often employ a combination of solvent extraction, silica gel column chromatography, and potentially more specialized techniques like ODS or Sephadex LH-20 column chromatography for further purification [].

Q5: Are there any studies exploring the potential of this compound as a phosphodiesterase inhibitor?

A5: Yes, research suggests that this compound might act as a phosphodiesterase inhibitor []. In vitro studies have shown that it exhibits dose-dependent inhibitory activity against PDE1 and PDE5A, enzymes involved in regulating cyclic nucleotide signaling pathways []. This finding opens avenues for further research into its therapeutic potential in conditions where modulating these pathways is beneficial.

Q6: Is there evidence suggesting that the presence of other compounds in Ilex pubescens extracts might influence the absorption of this compound?

A6: Research utilizing a single-pass intestinal perfusion (SPIP) rat model indicates that the absorption of this compound may be enhanced when administered as part of the total saponins extract from Ilex pubescens compared to administration as a single compound []. This suggests a potential synergistic effect of co-existing components on the intestinal permeability of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

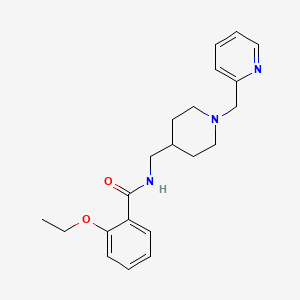

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)

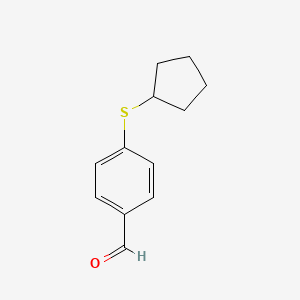

![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)

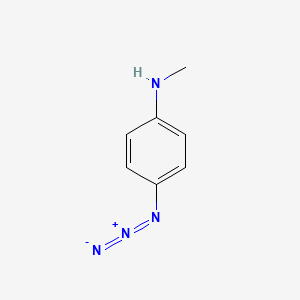

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)

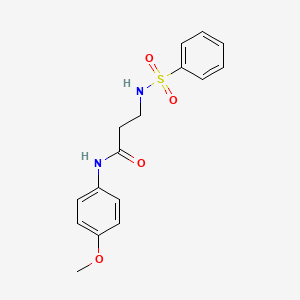

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)